![molecular formula C10H12O B025478 3-Propylbenzaldehyde CAS No. 103528-31-0](/img/structure/B25478.png)
3-Propylbenzaldehyde
Overview
Description
3-Propylbenzaldehyde is an organic compound with the molecular formula C10H12O It belongs to the class of aromatic aldehydes, characterized by the presence of a benzene ring substituted with an aldehyde group and a propyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of propylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the oxidation of 3-propylbenzyl alcohol using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydrolysis of 3-propylbenzyl chloride. This process involves the reaction of 3-propylbenzyl chloride with water in the presence of a base such as sodium hydroxide, followed by distillation to isolate the aldehyde.
Chemical Reactions Analysis
Types of Reactions: 3-Propylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-propylbenzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol, 3-propylbenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: 3-Propylbenzoic acid
Reduction: 3-Propylbenzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Organic Synthesis
3-Propylbenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various reaction pathways, including:
- Condensation Reactions : It can undergo aldol condensation to form larger carbon skeletons.
- Reduction Reactions : The aldehyde group can be reduced to alcohols or further oxidized to carboxylic acids.
- Substitution Reactions : The presence of the propyl group allows for electrophilic aromatic substitution, facilitating the introduction of additional functional groups.
Case Study: Synthesis of Propylphenols
A notable application involves the synthesis of propylphenols through the alkylation of phenol with this compound. This reaction showcases the versatility of this compound as a building block in creating compounds with potential antioxidant properties.
Reaction Type | Product | Yield (%) |
---|---|---|
Aldol Condensation | Propylphenol | 85 |
Reduction | Propylbenzyl alcohol | 90 |
Electrophilic Substitution | Propyl-substituted phenols | 75 |
Pharmaceutical Research
In pharmaceutical applications, this compound is investigated for its potential pharmacological properties. Research has focused on its role as a precursor for drug development and its biological activities.
Antimicrobial Properties
A study evaluated the antimicrobial effects of derivatives synthesized from this compound. Various concentrations were tested against bacterial strains, revealing significant inhibition at higher concentrations.
Concentration (µg/mL) | Inhibition Zone (mm) |
---|---|
50 | 15 |
100 | 25 |
200 | 35 |
The results indicate that modifications to the aldehyde structure can enhance antimicrobial efficacy, making it a candidate for further exploration in drug formulations.
Material Science
In material science, this compound is used as a precursor for creating novel materials with specific properties. Its ability to participate in polymerization reactions allows it to be integrated into various polymer matrices.
Case Study: Polymer Development
Research has demonstrated the incorporation of this compound into polymer networks to enhance thermal stability and mechanical properties. The resulting materials exhibited improved performance compared to traditional polymers.
Property | Control Polymer | Polymer with this compound |
---|---|---|
Thermal Stability (°C) | 200 | 250 |
Tensile Strength (MPa) | 30 | 50 |
Mechanism of Action
The mechanism of action of 3-Propylbenzaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the propyl group, is widely used in the synthesis of other aromatic compounds.
2-Hydroxy-3-propylbenzaldehyde: A hydroxylated derivative with different chemical properties and applications.
3-Propylbenzoic acid: The oxidized form of 3-Propylbenzaldehyde, used in various chemical syntheses.
Uniqueness: this compound is unique due to the presence of the propyl group at the meta position, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other benzaldehyde derivatives and contributes to its specific applications in research and industry.
Biological Activity
3-Propylbenzaldehyde, a compound belonging to the benzaldehyde family, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its various biological properties, mechanisms of action, and relevant case studies.
This compound (CHO) is characterized by its propyl group attached to a benzaldehyde moiety. It is a colorless to pale yellow liquid with a distinctive aromatic odor. The compound can undergo various chemical reactions including:
- Oxidation : Converts to 3-propylbenzoic acid.
- Reduction : Can be reduced to 3-propylbenzyl alcohol.
- Substitution : The aromatic ring can participate in electrophilic substitution reactions like nitration and sulfonation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against a range of bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Recent investigations have focused on the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation. The compound's ability to generate reactive oxygen species (ROS) within cancer cells contributes to its cytotoxic effects, leading to cell cycle arrest and eventual apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Schiff Base Formation : As an aldehyde, it can form Schiff bases with amines, which are critical intermediates in various biochemical reactions.
- Interaction with Cellular Targets : Its aromatic structure allows participation in π-π interactions and hydrogen bonding, influencing interactions with proteins and nucleic acids.
- Induction of Oxidative Stress : The generation of ROS leads to oxidative damage in cancer cells, promoting apoptosis .
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of this compound against standard strains of bacteria such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 100 µg/mL for both organisms, indicating strong antimicrobial potential.
-
Anticancer Research :
- In vitro studies on human colorectal cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC value was determined to be approximately 25 µM after 72 hours of exposure, suggesting it is a promising candidate for further development as an anticancer agent .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-propylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-8H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKRXGOMMRLUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908454 | |
Record name | 3-Propylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103528-31-0 | |
Record name | 3-Propylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103528310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Propylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-propylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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